
3-(1-Methyl-1h-indazol-3-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methyl-1h-indazol-3-yl)propanenitrile is a chemical compound with the molecular formula C11H11N3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent to form the N-H ketimine species, which is then subjected to a copper(II) acetate-catalyzed reaction under an oxygen atmosphere to form the indazole ring .
Industrial Production Methods
. These methods are optimized for large-scale production and may involve variations of the synthetic routes mentioned above to improve yield and purity.
化学反应分析
Types of Reactions
3-(1-Methyl-1h-indazol-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted indazole derivatives with various functional groups.
科学研究应用
3-(1-Methyl-1h-indazol-3-yl)propanenitrile has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 3-(1-Methyl-1h-indazol-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The compound may inhibit specific enzymes or modulate receptor activity, resulting in its therapeutic effects.
相似化合物的比较
Similar Compounds
3-(1H-imidazol-1-yl)propanenitrile: Another nitrile derivative with a similar structure but different biological activities.
3-(3-Methyl-1H-indazol-1-yl)propanenitrile: A closely related compound with a methyl group at a different position on the indazole ring.
Uniqueness
3-(1-Methyl-1h-indazol-3-yl)propanenitrile is unique due to its specific substitution pattern on the indazole ring, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds .
属性
分子式 |
C11H11N3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
3-(1-methylindazol-3-yl)propanenitrile |
InChI |
InChI=1S/C11H11N3/c1-14-11-7-3-2-5-9(11)10(13-14)6-4-8-12/h2-3,5,7H,4,6H2,1H3 |
InChI 键 |
RISXVFHLUILUDT-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=N1)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


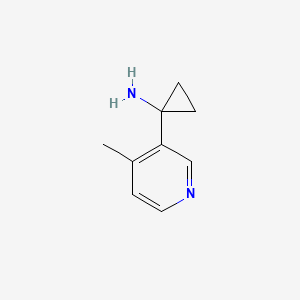
![Benzene, 1-[(difluoromethyl)thio]-4-isocyanato-](/img/structure/B13588613.png)
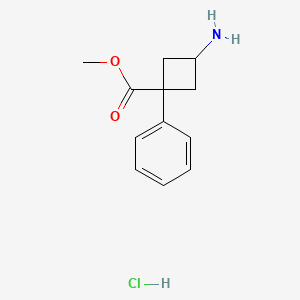
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13588629.png)
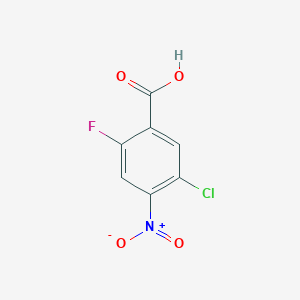
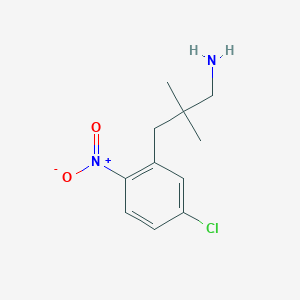
![Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13588646.png)
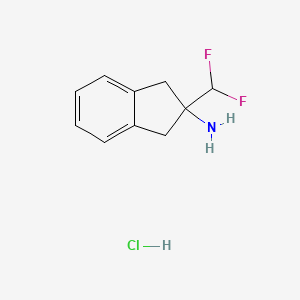
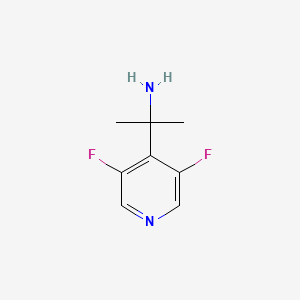
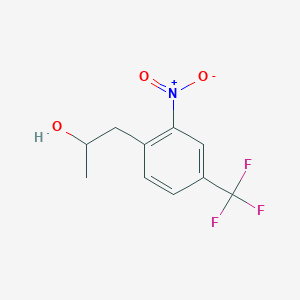
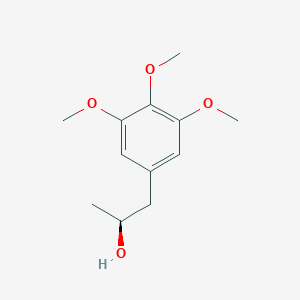
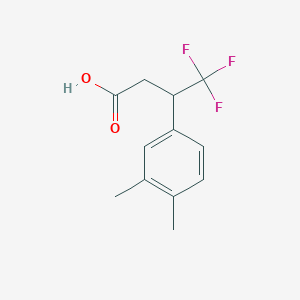
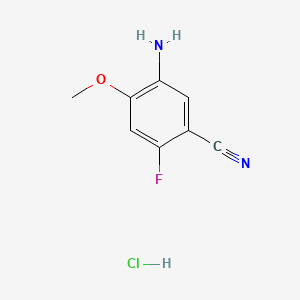
![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)
